5-Chloro-2-methylsulfonylaniline;hydrochloride
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Description
5-Chloro-2-methylsulfonylaniline;hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO2S and its molecular weight is 242.11. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Peptide Synthesis and Structure-Activity Relationship Studies : Utilized in the synthesis of angiotensin II analogues, showcasing its role in creating sulfur-containing aromatic amino acids for peptide synthesis. These analogues aid in understanding the relationship between chemical structure and biological activity (Escher, Bernier, & Parent, 1983).
- Antiviral Agent Development : Plays a role in the synthesis of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, which are evaluated for their anti-HIV activity. Despite limited selective inhibition against HIV-1 and HIV-2, structural modifications of these compounds could lead to the development of new antiviral agents (Syed et al., 2011).
Chemical Synthesis and Applications
- Herbicide Development : A study on the inhibition of acetolactate synthase by sulfonylurea herbicides in higher plants underscores the role of similar compounds in developing herbicides that target specific enzymes in the branched-chain amino acid biosynthesis pathway, leading to the production of herbicide-resistant crops (Chaleff & Mauvais, 1984).
- Environmental Science : Investigated for its interaction with sulfur species, demonstrating the potential environmental impact and degradation pathways of chlorpyrifos-methyl, a commonly used insecticide on stored grain. This research contributes to understanding the environmental fate of sulfur-containing pesticides (Wu & Jans, 2006).
Pharmacological and Biochemical Research
- Cancer Research : Involved in studies on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferases, indicating its significance in understanding the mechanisms of carcinogenesis and the role of human enzymes in activating environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).
Properties
IUPAC Name |
5-chloro-2-methylsulfonylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFLMSLRWHBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.